4-Bromo-5'-fenil-1,1':3',1''-terfenil

Descripción general

Descripción

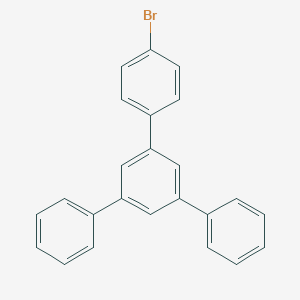

4-Bromo-5'-phenyl-1,1':3',1''-terphenyl is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a diphenylbenzene structure

Aplicaciones Científicas De Investigación

Chemical Properties and Specifications

- Chemical Formula : C18H13Br

- Molecular Weight : 385.30 g/mol

- Melting Point : 150°C

- Appearance : White to almost white crystalline powder

- Purity : ≥98.0% (GC)

Applications in Organic Synthesis

One of the primary applications of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl is as an intermediate in organic synthesis. It can be utilized in various reactions to produce more complex molecules. The compound serves as a precursor for:

- Functionalized Terphenyls : It can be transformed into other terphenyl derivatives that possess different functional groups, which are useful in pharmaceuticals and agrochemicals.

- Synthesis of Liquid Crystals : The compound's structure is conducive to the formation of liquid crystalline phases, making it valuable in the development of liquid crystal displays (LCDs) and other optoelectronic devices.

Case Study: Synthesis of Liquid Crystals

Research has demonstrated that 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl can be incorporated into liquid crystal formulations. Its bromine substituent enhances the thermal stability and optical properties of the resulting liquid crystals, thereby improving the performance of LCD devices .

Applications in Materials Science

The compound is also significant in materials science due to its electronic properties:

- Organic Photovoltaics : It has been explored as a potential material for organic photovoltaic cells due to its ability to facilitate charge transport.

- Thermal Stability : The presence of bromine contributes to enhanced thermal stability, which is crucial for applications requiring high performance under varying temperature conditions.

Photophysical Studies

4-Bromo-5'-phenyl-1,1':3',1''-terphenyl exhibits interesting photophysical properties that are beneficial for research:

- Fluorescence Studies : The compound has been studied for its fluorescence characteristics, which are important for applications in sensors and imaging technologies. Its ability to emit light upon excitation makes it suitable for use in fluorescent probes .

Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for functionalized terphenyls | Versatile building block |

| Materials Science | Component in liquid crystal displays | Enhanced thermal stability |

| Organic Photovoltaics | Charge transport material | Potential for improved efficiency |

| Photophysical Studies | Fluorescence probes | Useful in sensor and imaging technologies |

Análisis Bioquímico

Biochemical Properties

Related compounds such as 1-(4-bromophenyl)-3-phenylprop-2-en-1-one have been shown to interact with specific target proteins, thereby interfering with their normal function .

Cellular Effects

Related compounds have been shown to have effects on various types of cells and cellular processes .

Molecular Mechanism

Related compounds have been shown to bind to specific target proteins, thereby interfering with their normal function .

Temporal Effects in Laboratory Settings

Related compounds have been shown to have changes in their effects over time .

Dosage Effects in Animal Models

Related compounds have been shown to have varying effects at different dosages .

Metabolic Pathways

Related compounds have been shown to be involved in various metabolic pathways .

Subcellular Localization

Related compounds have been shown to exhibit specific subcellular localization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl typically involves the bromination of a phenyl ring followed by coupling reactions to attach the diphenylbenzene moiety. One common method includes the use of bromobenzene and diphenylacetylene as starting materials. The reaction is carried out in the presence of a palladium catalyst under an inert atmosphere, often using solvents like toluene or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex polyaromatic compounds .

Mecanismo De Acción

The mechanism by which 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

- 1-(4-Chlorophenyl)-3,5-diphenylbenzene

- 1-(4-Fluorophenyl)-3,5-diphenylbenzene

- 1-(4-Methylphenyl)-3,5-diphenylbenzene

Comparison: 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated or substituted derivatives may not be as effective .

Actividad Biológica

4-Bromo-5'-phenyl-1,1':3',1''-terphenyl is an organic compound that belongs to the terphenyl family, characterized by its unique structure comprising three phenyl rings. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in cancer research and as a modulator of enzyme activity.

The biological activity of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl is hypothesized to involve several mechanisms:

- Enzyme Interaction : Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes such as cell proliferation and apoptosis .

- Nucleophilic Substitution : The presence of bromine in the structure suggests that it may participate in nucleophilic substitution reactions, impacting the activity of target biomolecules .

- Reactive Oxygen Species (ROS) Modulation : Compounds with similar structures have been reported to affect oxidative stress pathways, potentially leading to cytotoxic effects in cancer cells .

Anticancer Properties

Recent studies have indicated that 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl exhibits significant anticancer properties:

- Cell Line Studies : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including those with fibroblast growth factor receptor (FGFR) amplification. The inhibition was linked to its ability to interfere with cell signaling pathways critical for tumor growth .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NCI-H520 | 12.5 | FGFR1 inhibition |

| NCI-H1581 | 10.0 | Induction of apoptosis |

| NCI-H226 | 15.0 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes:

- Alcohol Dehydrogenase Inhibition : Similar compounds have shown potential in inhibiting liver alcohol dehydrogenase, suggesting a role in modulating alcohol metabolism and possibly aiding in the treatment of alcohol-related disorders .

Study on Anticancer Activity

A recent publication explored the structure-activity relationship (SAR) of terphenyl derivatives, including 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl. The study found that modifications to the phenyl rings significantly influenced anticancer activity. Notably, compounds with electron-withdrawing groups exhibited enhanced potency against NSCLC cell lines .

Enzymatic Mechanism Exploration

Research investigating the enzymatic interactions of terphenyl derivatives highlighted that 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl could act as a competitive inhibitor for certain kinases involved in cancer progression. This was corroborated by kinetic studies showing increased inhibition rates at higher substrate concentrations .

Propiedades

IUPAC Name |

1-(4-bromophenyl)-3,5-diphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17Br/c25-24-13-11-20(12-14-24)23-16-21(18-7-3-1-4-8-18)15-22(17-23)19-9-5-2-6-10-19/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAJAYFLPBYCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401281172 | |

| Record name | 4-Bromo-5′-phenyl-1,1′:3′,1′′-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116941-52-7 | |

| Record name | 4-Bromo-5′-phenyl-1,1′:3′,1′′-terphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116941-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5′-phenyl-1,1′:3′,1′′-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.